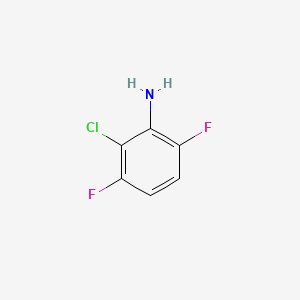

2-Chloro-3,6-difluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRONWWATBDXKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301974 | |

| Record name | 2-Chloro-3,6-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287172-80-9 | |

| Record name | 2-Chloro-3,6-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287172-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,6-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3,6-difluoroaniline safety data sheet (SDS)

Executive Summary: The Fluorine Advantage

In the landscape of modern medicinal chemistry and agrochemical design, 2-Chloro-3,6-difluoroaniline (CAS: 287172-80-9) is not merely a reagent; it is a strategic scaffold. The introduction of fluorine atoms at the 3 and 6 positions, combined with a chlorine handle at position 2, imparts specific metabolic stability and lipophilicity profiles to final drug candidates.

This guide moves beyond the standard Safety Data Sheet (SDS). It integrates the physicochemical realities of this low-melting solid with advanced handling protocols required for halogenated anilines. The focus here is on causality : understanding why specific hazards exist (e.g., methemoglobinemia) and how to engineer self-validating safety systems around them.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The physical state of this compound presents a unique operational challenge: its melting point is near ambient room temperature. This "phase-shifting" behavior requires protocols that account for both solid dust and liquid vapor hazards.

| Property | Value | Operational Implication |

| CAS Number | 287172-80-9 | Unique identifier for inventory tracking. |

| Molecular Formula | C₆H₄ClF₂N | Halogenated aromatic amine. |

| Molecular Weight | 163.55 g/mol | Moderate volatility. |

| Physical State | Solid / Semi-solid | Critical: MP is 28–30 °C. It may liquefy in warm labs or upon handling. |

| Boiling Point | N/A (Decomposes) | Avoid high-heat distillation without vacuum. |

| Solubility | Organic solvents (DMSO, MeOH) | Lipophilic; readily penetrates skin. |

| pKa | ~2.5 (Estimated) | Weak base; requires strong acid for salt formation. |

Hazard Architecture: Beyond the H-Codes

While the GHS classification lists "Acute Toxicity" and "Irritation," the true danger of this compound lies in its metabolic activation.

The Methemoglobinemia Mechanism

Like many lipophilic anilines, this compound can undergo N-hydroxylation in the liver. The resulting metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.[1]

-

The "Blue" Sign: Cyanosis (blue skin/lips) is a late indicator.

-

The Latency Trap: Symptoms may be delayed 2–4 hours after exposure. A worker may feel fine immediately after a spill, only to collapse later.

GHS Classification & Logic

-

H302 (Harmful if swallowed): Rapid systemic absorption.

-

H315/H319 (Skin/Eye Irritation): Direct electrophilic attack on tissue proteins.

-

H335 (Respiratory Irritation): Vapor pressure increases significantly if the solid melts.

Operational Protocols: A Self-Validating System

Safety is not about "being careful"; it is about engineering controls that function even when human attention wavers.

Engineering Controls

-

Temperature Control: Store at 2–8 °C . This keeps the material in a solid state, reducing vapor pressure and preventing accidental liquefaction during storage.

-

Containment: Weighing must occur inside a HEPA-filtered fume hood or a powder containment enclosure.

-

Static Dissipation: As a halogenated organic solid, it may accumulate static charge. Use anti-static weighing boats and ground all metal spatulas.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "latex gloves." Halogenated anilines can permeate standard latex in minutes.

| PPE Component | Material Specification | Scientific Rationale |

| Gloves (Primary) | Nitrile (≥ 0.11 mm) | Excellent resistance to aromatic amines. |

| Gloves (Secondary) | Laminate (Silver Shield) | Required for prolonged contact or spill cleanup. |

| Respiratory | P3 / N100 Filter | Essential if dust is generated. If liquid: ABEK filter. |

| Body | Tyvek® Lab Coat | Non-woven material prevents pore penetration by particulates. |

Visualizing the Safety Workflow

Figure 1: Decision logic for handling this compound based on its phase state.

Emergency Response: The "Blue" Protocol

Standard First Aid is insufficient. If exposure is suspected, the response must target the methemoglobinemia pathway.

-

Immediate Decontamination:

-

Skin: Wash with polyethylene glycol (PEG 300) or soapy water. Do not use alcohol, as it enhances absorption of lipophilic anilines.

-

Eyes: Irrigate for 15 minutes.

-

-

Medical Intervention (The Antidote):

-

Observation: Monitor blood oxygen saturation (SpO₂). A drop below 90% that does not respond to supplemental oxygen suggests methemoglobinemia.

-

Treatment: Intravenous Methylene Blue (1-2 mg/kg) is the specific antidote. It accelerates the enzymatic reduction of MetHb back to Hemoglobin.

-

Note: Methylene Blue is contraindicated in patients with G6PD deficiency.

-

Synthesis & Reactivity Context[3][4][5][6][11]

For researchers using this intermediate, understanding its reactivity profile is key to successful synthesis (e.g., Buchwald-Hartwig aminations or Sandmeyer reactions).

Reactivity Profile

-

Nucleophilicity: The amine is deactivated by the electron-withdrawing fluorine and chlorine atoms. It is a weak nucleophile .

-

Acid Sensitivity: Compatible with mineral acids, but forms salts that may be hygroscopic.

-

Incompatibility: Reacts violently with acid chlorides (exothermic acylation) and strong oxidizers.

Synthesis Pathway (General Application)

This compound is typically synthesized via the reduction of the corresponding nitrobenzene.

Figure 2: General synthesis flow.[2] Note the exotherm control step during reduction, critical for safety.

References

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: this compound. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2734083, 2-Chloro-4,6-difluoroaniline (Isomer Analog for Toxicity Data). Retrieved from

-

Centers for Disease Control and Prevention (CDC). (2024). Medical Management Guidelines for Aniline. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: Fluoroanilines. Retrieved from

Sources

Handling and storage of 2-Chloro-3,6-difluoroaniline

An In-Depth Technical Guide to the Handling and Storage of 2-Chloro-3,6-difluoroaniline

This guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and disposal of this compound (CAS No. 287172-80-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven best practices to ensure laboratory safety and maintain compound integrity. The protocols herein are grounded in established safety standards and chemical reactivity principles for halogenated aromatic amines.

Compound Profile and Hazard Identification

This compound is a halogenated aromatic amine, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. Its specific physical and chemical properties necessitate careful handling to mitigate health risks.

1.1. Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Understanding these characteristics is the first step in a robust safety assessment.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClF₂N | [1] |

| Molecular Weight | 163.55 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 28 - 30 °C (82.4 - 86 °F) | [1] |

| Boiling Point | No information available | [1] |

| Solubility | No information available | [1] |

| Vapor Density | Not applicable (Solid) | [1] |

1.2. GHS Hazard Classification and Statements

This compound is classified as hazardous under the Globally Harmonized System (GHS). All personnel must be familiar with these hazards before commencing work.

| Classification | Code | Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Data sourced from the Fisher Scientific Safety Data Sheet.[1]

Signal Word: Warning [1]

The causality behind these classifications lies in the reactivity of the aniline functional group and the presence of halogen substituents. Aromatic amines can be readily absorbed and may interfere with biological processes, while the acidic byproducts of potential degradation (e.g., hydrogen halides) can cause irritation to skin, eyes, and the respiratory system.

Engineering Controls and Personal Protective Equipment (PPE): A Self-Validating System

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is critical. This system ensures that risk is minimized even if one layer of protection is breached.

2.1. Primary Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted within a certified chemical fume hood to control the inhalation of any dust or vapors.[3][4]

-

Ventilation: The laboratory should be equipped with adequate general ventilation to ensure air quality and prevent the accumulation of hazardous substances.[5][6]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[1][3] Their proximity is a non-negotiable aspect of a safe lab setup.

Caption: Hierarchical safety controls for handling this compound.

2.2. Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards of the compound.

-

Eye Protection: Chemical safety goggles conforming to EN 166 are mandatory.[1] Standard safety glasses do not provide adequate protection from splashes.

-

Hand Protection: Use chemically resistant gloves, such as nitrile rubber or neoprene.[1] It is crucial to inspect gloves for any signs of degradation or puncture before use.[1] Always consult the glove manufacturer's specifications for breakthrough time and compatibility.[1]

-

Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[4][7]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[1][5] A face-piece fit test is required for all respirator users.[1]

Core Protocols: Handling and Storage

Adherence to standardized protocols is essential for both safety and experimental reproducibility.

3.1. Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

-

Aliquotting: Since the compound is a low-melting solid, it may be handled as a solid or a liquid depending on the ambient temperature. To avoid dust formation, handle it as a solid below its melting point.[1] Use spark-proof tools for transfers.[5]

-

Dissolution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

-

Hygiene: After handling, wash hands and forearms thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory area.[1]

-

Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1]

3.2. Storage Protocol: Ensuring Compound Stability and Safety

Improper storage is a common cause of reagent degradation and laboratory accidents. Aromatic amines, in particular, can be sensitive to air, light, and heat.[8][9]

-

Container: Store in the original, tightly closed container.[1][10] Ensure the container is properly labeled with the compound name and all GHS hazard pictograms.

-

Location: Keep the container in a dedicated, cool, dry, and well-ventilated storage area, such as a ventilated chemical cabinet.[1][11] The general recommendation for amines is to store them at temperatures below 30°C (86°F).[12]

-

Incompatibilities: Segregate this compound from incompatible materials. The primary incompatibilities for anilines are strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][5] Accidental mixing can lead to vigorous or exothermic reactions.

-

Protection: Protect from direct sunlight and moisture to prevent degradation.[4][8] Long-term light exposure can cause decomposition of chloroaniline compounds.[8]

Caption: Key storage parameters for this compound.

Emergency and Disposal Procedures

Preparedness is paramount. All personnel must be trained on these procedures before working with the compound.

4.1. First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][13]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][13]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][13]

4.2. Spill and Leak Management

-

Evacuate: Ensure adequate ventilation and evacuate non-essential personnel from the area.[3]

-

Control: Eliminate all ignition sources.

-

Contain: Wearing full PPE, sweep up the spilled solid material. Avoid creating dust.[1] Use an inert absorbent material like vermiculite or sand for any dissolved spills.[4][8]

-

Collect: Place the swept-up material into a suitable, closed, and labeled container for disposal.[1]

-

Decontaminate: Clean the spill area thoroughly.

4.3. Waste Disposal

Disposal of this compound and its containers must be handled as hazardous waste.

-

Chemical Waste: Dispose of in accordance with all applicable federal, state, and local environmental regulations.[1] This may involve a licensed chemical destruction plant or controlled incineration.[13]

-

Contaminated Packaging: The container should be disposed of at a hazardous or special waste collection point.[1] Do not reuse empty containers as they may retain product residue.[5]

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its properties and a disciplined adherence to established safety protocols. By implementing robust engineering controls, utilizing correct PPE, and following the detailed handling and storage procedures outlined in this guide, scientific professionals can mitigate risks and ensure the integrity of their work.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]

-

OKCHEM. (n.d.). Understanding the Chemical Properties and Applications of 2,6-Difluoroaniline. Retrieved from [Link]

-

Acros Organics. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3,4-difluoroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3,5-difluoroaniline. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

Rutgers University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

-

ResearchGate. (2022). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). SAFETY - MIT. Retrieved from [Link]

-

ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

ResearchGate. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from [Link]

-

Washington State University. (n.d.). Aniline Safety Data Sheet. Retrieved from [Link]

-

Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. Retrieved from [Link]

-

GOV.UK. (n.d.). Aniline - Incident management. Retrieved from [Link]

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. 2-Chloro-3,4-difluoroaniline | C6H4ClF2N | CID 53255483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. ipo.rutgers.edu [ipo.rutgers.edu]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. web.mit.edu [web.mit.edu]

- 8. carlroth.com [carlroth.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. echemi.com [echemi.com]

Chemical structure and properties of 2-Chloro-3,6-difluoroaniline

[1]

Executive Summary

2-Chloro-3,6-difluoroaniline (CAS: 287172-80-9) is a specialized polyhalogenated aromatic amine serving as a critical intermediate in the synthesis of next-generation pharmaceuticals and agrochemicals.[1][2][3] Distinguished by its unique substitution pattern—featuring a chlorine atom at the ortho position and fluorine atoms at the meta and ortho positions relative to the amine—this compound offers a strategic balance of steric bulk and electronic modulation.

Its primary utility lies in medicinal chemistry, specifically in the development of Androgen Receptor (AR) modulators for prostate cancer therapy, and in the optimization of lipophilicity and metabolic stability for bioactive scaffolds. This guide provides a rigorous analysis of its chemical identity, synthetic pathways, physicochemical properties, and reactivity profile.

Part 1: Chemical Identity & Structural Analysis

The structural integrity of this compound is defined by the interplay between the electron-donating amino group and the electron-withdrawing halogen substituents.

| Attribute | Detail |

| IUPAC Name | This compound |

| CAS Number | 287172-80-9 |

| Molecular Formula | C₆H₄ClF₂N |

| Molecular Weight | 163.55 g/mol |

| SMILES | Nc1c(F)ccc(F)c1Cl |

| InChI Key | LRONWWATBDXKNX-UHFFFAOYSA-N |

| Synonyms | 2-Chloro-3,6-difluorobenzenamine; 6-Chloro-2,5-difluoroaniline (based on alternate numbering) |

3D Conformational Analysis

The presence of the bulky chlorine atom at the C2 position (ortho to the amine) induces a steric twist, forcing the amino group slightly out of planarity with the benzene ring. This "ortho-effect" reduces the conjugation of the nitrogen lone pair with the aromatic system, thereby modulating the basicity of the amine compared to unsubstituted aniline. Furthermore, the C6-fluorine atom provides a "neopolar" surface, enhancing binding affinity in hydrophobic pockets of target proteins (e.g., kinases or nuclear receptors) via weak dipolar interactions.

Part 2: Physicochemical Properties

The following data aggregates experimental and predicted values essential for process handling and formulation.

| Property | Value | Context |

| Physical State | Solid (Low Melting) or Liquid | Depending on purity/temperature. Pure form forms crystalline needles. |

| Melting Point | 28 – 30 °C | Requires temperature-controlled storage to maintain solid state. |

| Boiling Point | ~208 °C (Predicted) | High boiling point allows for high-temperature functionalization without rapid evaporation. |

| Density | ~1.45 g/cm³ | Significantly denser than water due to polyhalogenation. |

| pKa (Conjugate Acid) | ~2.0 – 2.5 | Weak base. The electron-withdrawing F and Cl atoms significantly decrease basicity. |

| LogP | ~2.3 | Moderate lipophilicity, suitable for CNS-active drug design. |

| Solubility | DMSO, Methanol, DCM | Insoluble in water. |

Part 3: Synthetic Pathways

The industrial and laboratory synthesis of this compound typically proceeds via the nitration of a halogenated precursor followed by reduction. The most direct and atom-economical route involves 1-Chloro-2,5-difluorobenzene .

Core Synthesis Workflow

-

Precursor Selection: 1-Chloro-2,5-difluorobenzene.

-

Electrophilic Aromatic Substitution (Nitration): The directing effects of the substituents dictate the regioselectivity.

-

F (C2, C5): Ortho/Para directing.

-

Cl (C1): Ortho/Para directing.

-

Result: The position ortho to the C1-Chlorine and ortho to the C5-Fluorine (Position 6) is electronically activated and sterically accessible.

-

-

Reduction: The resulting nitrobenzene is reduced to the aniline using iron/acid (Béchamp) or catalytic hydrogenation.

Figure 1: Synthetic pathway from 1-chloro-2,5-difluorobenzene. The regiochemistry is driven by the cooperative directing effects of the halogen substituents.

Part 4: Reactivity Profile & Mechanism

The reactivity of this compound is dominated by the deactivated nature of the aromatic ring (due to three halogens) and the nucleophilicity of the amine.

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating halogens, the amino group is a powerful activator.

-

Regioselectivity: The amino group directs incoming electrophiles to the para position (C4). The ortho positions are blocked (C2 by Cl, C6 by F).

-

Halogenation: Reaction with NBS or NCS readily yields 4-bromo-2-chloro-3,6-difluoroaniline , a key intermediate for Suzuki coupling.

Diazotization (Sandmeyer Chemistry)

The amine can be converted into a diazonium salt using

-

Utility: This allows for the replacement of the amino group with other functionalities (e.g., -CN, -OH, -I) or the formation of hydrazine derivatives for heterocycle synthesis (e.g., pyrazoles, indazoles).

Nucleophilic Aromatic Substitution (SNAr)

While the aniline itself is electron-rich, converting the amine to a withdrawing group (or using the diazonium intermediate) activates the ring for SNAr, particularly at the fluorine positions.

Figure 2: Primary reactivity map. The C4 position is the primary site for electrophilic attack, while the amine serves as a handle for amide coupling.

Part 5: Applications in Medicinal Chemistry[7][8]

Androgen Receptor (AR) Modulation

This compound is a validated building block for Second-Generation Anti-Androgens .

-

Mechanism: The aniline nitrogen is typically acylated to form a carboxamide linker. The polyhalogenated ring occupies a specific hydrophobic sub-pocket in the Androgen Receptor Ligand Binding Domain (LBD).

-

Role of Fluorine: The C3 and C6 fluorines induce metabolic stability by blocking oxidative metabolism (P450) at these positions.

-

Role of Chlorine: The C2 chlorine provides a steric lock, restricting the rotation of the phenyl ring relative to the amide bond, locking the drug into a bioactive conformation.

Bioisosterism in Agrochemicals

In herbicide design, this aniline serves as a precursor for sulfonamide and urea herbicides. The electron-deficient ring enhances the acidity of the resulting sulfonamide NH, improving binding to enzymes like Acetolactate Synthase (ALS).

Part 6: Handling & Safety Protocol (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place (2-8°C recommended due to low melting point). Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation, although the compound is relatively stable.

-

Spill: Absorb with inert material (vermiculite). Do not flush into surface water.

References

Sources

- 1. 2-Chloro-3-fluoroaniline | 21397-08-0 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. Organic fluorine compound 17 page [amp.chemicalbook.com]

- 4. 2-Chloro-3,5-difluoroaniline | C6H4ClF2N | CID 2736494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Solubility of 2-Chloro-3,6-difluoroaniline in organic solvents

An In-depth Technical Guide Solubility of 2-Chloro-3,6-difluoroaniline in Organic Solvents: A Methodological and Theoretical Guide for Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals.[1][2] Its utility in drug discovery pipelines is significant, yet a comprehensive understanding of its solubility characteristics—a critical parameter for process optimization, formulation, and purification—is hampered by the scarcity of publicly available data. This technical guide addresses this knowledge gap not by presenting pre-existing data, but by equipping researchers, scientists, and drug development professionals with the foundational theoretical principles and a robust, self-validating experimental framework to determine the solubility of this compound in any relevant organic solvent system. We will explore the molecular characteristics governing its solubility and provide a detailed, field-proven protocol for accurate and reproducible solubility measurement.

Introduction: The Strategic Importance of this compound

Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄ClF₂N | [3] |

| Molecular Weight | 163.55 g/mol | [3] |

| Physical State | Solid | [3] |

| Melting Point | 28 - 30 °C | [3] |

| Water Solubility | No information available | [3] |

| Solubility in other solvents | No information available |[3] |

Theoretical Framework: Predicting Solubility Behavior

The principle of "Like dissolves like" is the cornerstone of solubility prediction.[8] The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing these interactions are:

-

Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor and acceptor. This functionality strongly favors solubility in polar protic solvents (e.g., alcohols) that can participate in hydrogen bonding.

-

Dipole-Dipole Interactions: The electronegative chlorine and fluorine atoms create significant bond dipoles, contributing to the molecule's overall polarity. This allows for favorable dipole-dipole interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Van der Waals Forces: The aromatic ring provides a non-polar surface area, allowing for weaker van der Waals interactions with non-polar solvents (e.g., hexane, toluene).

Based on these principles, we can establish a qualitative prediction of solubility, which must be confirmed experimentally.

Predicted Qualitative Solubility of this compound:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Experimental Choice |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol | High | The solvent's ability to hydrogen bond with the amine group is expected to overcome the solute-solute lattice energy effectively. These are common solvents for reactions involving anilines. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate, DMSO | Moderate to High | Strong dipole-dipole interactions are anticipated. DCM is a frequent choice for reactions where protic functionality is undesirable. Ethyl acetate is a key solvent in extraction and chromatography. |

| Non-Polar | Hexane, Toluene | Low | The polar functional groups (-NH₂, -Cl, -F) limit interactions with non-polar solvents. Toluene may show slightly higher solubility than hexane due to potential π-π stacking with the aromatic ring. These solvents are critical for anti-solvent crystallization processes. |

A Self-Validating Experimental Protocol for Thermodynamic Solubility Determination

Given the lack of published data, an experimental approach is necessary. The equilibrium shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility, providing reliable and accurate measurements.[9] This protocol combines the shake-flask method with quantification by High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely used analytical technique in pharmaceutical labs.[10][11]

Causality Behind Experimental Design

-

Why Shake-Flask? This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution, which is the definition of solubility.[10] Kinetic solubility measurements can often overestimate or underestimate this value.

-

Why Temperature Control? Solubility is highly temperature-dependent. A constant temperature bath is critical for reproducibility and relevance to specific process conditions.

-

Why Confirm Equilibrium? Assuming equilibrium without confirmation is a major source of error. By taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration no longer changes, the protocol becomes self-validating.

-

Why HPLC-UV? HPLC provides excellent separation of the analyte from any potential impurities or degradants. UV detection is highly sensitive for aromatic compounds like anilines, which contain strong chromophores, ensuring accurate quantification.[12]

Workflow for Solubility Determination

Caption: Detailed experimental workflow with equilibrium check.

Safety, Handling, and Disposal

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [3]

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood. Ensure eyewash stations and safety showers are readily accessible. [3]* Personal Protective Equipment (PPE): Wear chemical-resistant goggles (EN 166), protective gloves (nitrile rubber is recommended), and a lab coat. [3]* Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. All solvent and solid waste should be collected in a designated hazardous waste container.

Conclusion

While direct solubility data for this compound in organic solvents is not readily found in the literature, this guide provides a comprehensive framework for its determination. By understanding the underlying theoretical principles of solubility and implementing the robust, self-validating experimental protocol detailed herein, researchers can generate the high-quality, reliable data essential for optimizing synthetic processes, developing purification strategies, and advancing drug discovery programs. This methodical approach mitigates risks associated with poor solubility and empowers scientists to make data-driven decisions in their development pipelines.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53255483, 2-Chloro-3,4-difluoroaniline. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2736494, 2-Chloro-3,5-difluoroaniline. Available at: [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

-

Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Available at: [Link]

-

ResearchGate. (2015, August 7). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Available at: [Link]

-

National Institutes of Health (NIH). (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. Available at: [Link]

-

ResearchGate. (2015, August 6). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Available at: [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Available at: [Link]

-

ACS Publications. Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Available at: [Link]

- Google Patents. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

ResearchGate. (2023, September 20). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. Available at: [Link]

-

National Institutes of Health (NIH). (2021, May 19). Solvent Effects in Halogen and Hydrogen Bonding Mediated Electrochemical Anion Sensing in Aqueous Solution and at Interfaces. Available at: [Link]

-

Impactfactor.org. (2023, September 25). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Available at: [Link]

-

American Pharmaceutical Review. Analytical Method Selection for Drug Product Dissolution Testing. Available at: [Link]

-

Reddit. (2018, December 14). Does halogenation of alkenes always take place in solvent? Available at: [Link]

-

The Crucial Role of 2,6-Difluoroaniline in Modern Pharmaceutical Development. Available at: [Link]

-

Chemistry Steps. Solubility of Organic Compounds. Available at: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

-

Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups. Available at: [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]

-

Beilstein Journals. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Available at: [Link]

-

ACS Publications. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Available at: [Link]

-

PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]

Sources

- 1. Buy 3-chloro-2,6-difluoroaniline hydrochloride | 2490406-84-1 | 95 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. chem.ws [chem.ws]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. improvedpharma.com [improvedpharma.com]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Chloro-3,6-difluoroaniline

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Chloro-3,6-difluoroaniline (CAS: 60396-33-0) . This substrate presents a unique "push-pull" electronic challenge: the electron-rich amino group (

Traditional catalyst systems (e.g.,

Mechanistic Challenges & Strategy

Substrate Analysis[1]

-

Deactivation: The free amine (

) can coordinate to the Palladium center, displacing labile ligands and arresting the catalytic cycle (Catalyst Poisoning). -

Steric Hindrance: The Chlorine at C2 is ortho-disubstituted (flanked by

and -

Electronic Activation: The Fluorine at C3 is ortho to the Chlorine, inductively withdrawing electron density and lowering the bond dissociation energy of the C-Cl bond, which is beneficial if the catalyst can overcome the steric barrier.

Strategic Solutions

To overcome these barriers, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These bulky, electron-rich ligands serve two functions:

-

Steric Bulk: Prevents the free amine of the substrate from coordinating to the metal center.

-

Electron Density: Facilitates oxidative addition into the challenging aryl chloride bond.

Decision Tree & Workflow

The following logic gate determines the optimal protocol based on your specific coupling partner (Boronic Acid/Ester) and scale.

Figure 1: Decision tree for selecting the optimal catalytic system based on coupling partner complexity.

Experimental Protocols

Method A: Standard Conditions (Baseline)

Best for: Simple aryl boronic acids, initial screening, cost-sensitive scale-up.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

-

Charge a reaction vial with this compound (163 mg, 1.0 mmol), Boronic acid (1.2 mmol),

(636 mg, 3.0 mmol), and -

Seal the vial and purge with Nitrogen/Argon for 5 minutes.

-

Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Heat block to 90°C for 4–12 hours.

-

Monitor: Check LCMS for consumption of chloride. If conversion stalls <50%, switch to Method B.

Method B: High-Performance (Recommended)

Best for: Heteroaryl boronic acids, sterically hindered partners, and ensuring complete conversion.

Rationale: This method uses XPhos Pd G4 , a fourth-generation precatalyst that generates the active monoligated Pd(0) species at low temperatures, preventing catalyst deactivation by the free aniline.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: (Hetero)arylboronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G4 (2–3 mol%)

-

Base:

(0.5 M aqueous solution, 3.0 equiv) -

Solvent: THF (Tetrahydrofuran)[2]

Procedure:

-

In a glovebox or under active Argon flow, combine the aniline (1.0 mmol), boronic acid (1.5 mmol), and XPhos Pd G4 (17–25 mg, 0.02–0.03 mmol) in a reaction tube.

-

Add THF (3 mL) and seal the tube.

-

Add degassed 0.5 M aqueous

(6 mL, 3.0 mmol) via syringe. -

Stir vigorously at 60°C for 2–6 hours. Note: The biphasic system requires rapid stirring (>800 rpm).

-

Workup: Cool to RT. Separate phases. Extract aqueous layer with EtOAc. Wash organics with Brine, dry over

.

Method C: Microwave-Assisted (Rapid Screening)

Best for: Library generation, sluggish reactions.

Procedure:

-

Follow reactant stoichiometry from Method A.

-

Use DMF / Water (9:1) as solvent to absorb microwave energy efficiently.

-

Irradiate at 120°C for 30 minutes.

-

Caution: High temperatures may promote dehalogenation of the fluorine atoms if the reaction is prolonged.

Quantitative Comparison of Conditions

| Parameter | Method A (Pd-dppf) | Method B (XPhos G4) | Method C (Microwave) |

| Catalyst Cost | Low | High | Medium |

| Reaction Time | 8–16 hours | 2–6 hours | 30 mins |

| Conversion | 60–85% | >95% | Variable |

| Steric Tolerance | Low | Excellent | Moderate |

| Free Amine Tolerance | Poor (Requires heat) | Excellent | Good |

| Side Product | Protodehalogenation | Minimal | Polymerization risk |

Troubleshooting & Optimization

Issue: Low Conversion / Starting Material Recovery

-

Cause: Catalyst poisoning by the free amine.

-

Fix: Switch to Method B . The bulky XPhos ligand creates a "protective shell" around the Pd center, preventing the substrate's nitrogen from binding. Alternatively, protect the amine as an acetamide (

) or carbamate (

Issue: Protodehalogenation (Reduction of Ar-Cl to Ar-H)

-

Cause:

-hydride elimination from alkyl-Pd intermediates or hydrogen transfer from solvent. -

Fix: Avoid alcoholic solvents (MeOH, EtOH, iPrOH). Ensure solvents are strictly anhydrous/degassed if using hydride-sensitive catalysts. Use THF or Toluene.

Issue: Homocoupling of Boronic Acid

-

Cause: Oxidation of boronic acid by trace oxygen.

-

Fix: Degas solvents thoroughly (sparge with Argon for 15 mins). Add the base after degassing.[3]

Safety & Handling

-

Fluorine Content: While the C-F bonds are generally stable, combustion or extreme acidic conditions can release HF. Handle waste streams accordingly.

-

Aniline Toxicity: Haloanilines are potential skin sensitizers and methemoglobinemia inducers. All weighing should be done in a fume hood.

-

Catalyst Scavenging: Post-reaction, residual Palladium must be removed, especially for pharma applications. Use SiliaMetS® Thiol or DMT scavengers during the workup phase.

References

-

Suzuki-Miyaura Coupling of Aryl Chlorides

-

Buchwald Precatalysts (G3/G4)

- Title: Palladium-Catalyzed Cross-Coupling Reactions of Amides and Esters with Organoboron Compounds.

- Source:Chem. Rev.2011, 111, 3, 1346–1416.

-

URL:[Link]

-

Micellar Catalysis (Green Alternatives)

-

Steric Hindrance in Suzuki Coupling

Sources

- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]

Application Note: Optimization of C-N Coupling utilizing Sterically Hindered, Electron-Deficient Anilines

Executive Summary

This guide details the protocol for the palladium-catalyzed cross-coupling of 2-Chloro-3,6-difluoroaniline with aryl halides. This specific substrate presents a "perfect storm" of synthetic challenges: significant steric hindrance (2,6-disubstitution) combined with severe electronic deactivation (fluorine inductive effects). Standard catalytic systems (e.g., Pd(PPh3)4, Pd-BINAP) typically result in poor conversion or catalyst deactivation.

This protocol utilizes Third-Generation (G3) Palladacycle Precatalysts incorporating bulky biarylphosphine ligands (specifically BrettPhos and RuPhos ) to overcome the high activation energy barrier of the amine coordination and reductive elimination steps.

Chemical Context & Challenge Analysis

Substrate Analysis

The target molecule, this compound, exhibits two primary features that impede standard Buchwald-Hartwig mechanisms:

-

Steric "Sandwich" Effect: The amine (

) is flanked by a Chlorine atom at position 2 and a Fluorine atom at position 6. This ortho-disubstitution creates a steric wall, making the approach to the Palladium center thermodynamically unfavorable. -

Electronic Deactivation: The fluorine atoms at positions 3 and 6 exert a strong inductive withdrawing effect (-I), significantly reducing the nucleophilicity of the nitrogen lone pair.

Chemoselectivity Risks

The substrate contains an aryl chloride bond (

-

Mitigation: Kinetic control is achieved using ligands that favor oxidative addition into C-Br/C-I bonds over electron-poor C-Cl bonds.

Strategic Optimization (The "Why" behind the "How")

Ligand Selection: The Biarylphosphine Advantage

For primary anilines with ortho-substituents, BrettPhos is the gold standard. Its bulk facilitates the reductive elimination of the congested product, while its electron-rich nature promotes oxidative addition.

-

Primary Recommendation: BrettPhos (High activity for primary amines).[1]

-

Secondary Recommendation: RuPhos (Better if the coupling partner is also sterically hindered).

-

Alternative: Pd-PEPPSI-IPent (N-Heterocyclic Carbene) for cases where phosphines fail due to extreme deactivation.

Catalyst Source

We utilize G3-Precatalysts (e.g., BrettPhos Pd G3).

-

Reasoning: Traditional Pd(0) sources like

can be air-sensitive and require in-situ ligand mixing, which leads to inconsistent active species concentration. G3 precatalysts are air-stable and activate rapidly upon exposure to base, ensuring a 1:1 Pd:Ligand ratio.

Base Selection

-

LHMDS (Lithium bis(trimethylsilyl)amide): Preferred for highly electron-deficient anilines. The soluble base ensures rapid deprotonation of the acidic proton on the coordinated amine.

-

Cs2CO3: Used if the coupling partner contains base-sensitive groups (esters, nitriles), though reaction times will be longer.

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" where this specific substrate faces resistance.

Figure 1: Catalytic cycle emphasizing the steric bottleneck at the amine coordination step due to the 2,6-disubstitution pattern.

Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Representative) Coupling Partner: 4-Bromoanisole (Model Aryl Bromide)

Materials

| Reagent | Equiv. | Amount | Notes |

| Aryl Bromide | 1.0 | 1.0 mmol | Limiting Reagent |

| This compound | 1.2 | 196 mg | Nucleophile (Excess) |

| BrettPhos Pd G3 | 0.02 | 18 mg | 2 mol% Loading |

| BrettPhos (Free Ligand) | 0.02 | 10 mg | Scavenges stray Pd |

| LHMDS (1.0M in THF) | 2.2 | 2.2 mL | Strong Base |

| THF (Anhydrous) | - | 2.0 mL | Solvent |

Step-by-Step Methodology

-

Vessel Preparation: Flame-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the vial with:

-

BrettPhos Pd G3 (2 mol%)

-

This compound (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Note: If using solid base like NaOtBu, add it here. If using LHMDS solution, wait.

-

-

Degassing: Cap the vial with a septum. Evacuate and backfill with inert gas (Ar/N2) three times.

-

Solvent/Base Addition:

-

Inject anhydrous THF (2 mL) via syringe.

-

Dropwise add LHMDS solution (2.2 equiv) at room temperature.

-

Observation: The solution color should change (often to a dark orange/brown), indicating precatalyst activation.

-

-

Reaction:

-

Seal the vessel (if using a screw cap).

-

Heat to 65°C for 2–4 hours.

-

Note: Due to the electronic deactivation, higher temperatures (up to 80°C) may be required if conversion is slow at 65°C.

-

-

Quench & Workup:

-

Purification: Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc gradient).

Optimization & Troubleshooting Guide

If the standard protocol yields <50% conversion, utilize the following decision tree to diagnose and resolve the issue.

Figure 2: Troubleshooting logic flow for optimizing reaction conditions.

Specific Troubleshooting Notes

-

Issue: Protodehalogenation (The Aryl Bromide becomes Ar-H).

-

Cause: The catalyst is activating the halide but failing to bind the hindered amine, eventually grabbing a hydride from the solvent or ligand.

-

Fix: Increase the concentration of the aniline (1.5 equiv) or switch to a non-ethereal solvent like Toluene.

-

-

Issue: Low Reactivity of Aniline .

-

Cause: The Fluorine atoms make the NH protons less acidic (paradoxically) or the N-Pd bond too weak.

-

Fix: Switch to Pd-PEPPSI-IPent .[2] The NHC ligand pushes electron density onto the metal, facilitating the oxidative addition of the aniline N-H bond (in the context of the catalytic cycle).

-

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

Organ, M. G., et al. (2014).[2] Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry - A European Journal, 20(35), 11098–11102.

-

Maiti, D., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 1, 27.

Sources

Application Note: Strategic Derivatization of 2-Chloro-3,6-difluoroaniline for the Synthesis of Bioactive Molecules

Introduction: The Strategic Value of 2-Chloro-3,6-difluoroaniline in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing pharmacological properties.[1] Fluorine's unique characteristics—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity to biological targets.[2][3]

Among the array of fluorinated building blocks, this compound has emerged as a particularly valuable synthon. Its trifunctional nature, featuring a nucleophilic amino group, a displaceable chloro atom, and an electron-deficient aromatic ring, provides medicinal chemists with a versatile platform for constructing complex molecular architectures. The specific substitution pattern of this molecule is not accidental; the potent electron-withdrawing effects of the two fluorine atoms significantly influence the reactivity of the adjacent chloro and amino groups, enabling a range of selective chemical transformations. This guide provides an in-depth exploration of key derivatization strategies for this compound, complete with detailed protocols and the scientific rationale underpinning these methodologies. The derivatization of this compound is pivotal in synthesizing molecules for anti-cancer and anti-inflammatory drug development.[4][5]

Core Reactivity and Strategic Considerations

The chemical behavior of this compound is dictated by the interplay of its three key functional components:

-

The Amino Group (-NH₂): This primary amine serves as a potent nucleophile and a site for acylation, sulfonylation, and alkylation reactions. Its basicity is attenuated by the electron-withdrawing fluorine atoms, which modulates its reactivity and reduces potential side reactions.

-

The Chloro Group (-Cl): Positioned ortho to both a fluorine atom and the amino group, the chlorine atom is an excellent leaving group, particularly for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring also makes this position susceptible to nucleophilic aromatic substitution (SNAr).[6]

-

The Aromatic Ring: The fluorine substituents render the ring electron-poor, which is a critical factor for the success of cross-coupling and SNAr reactions at the C-Cl bond.

Strategic derivatization hinges on selectively targeting one of these sites while preserving the others for subsequent transformations, allowing for a modular and efficient approach to library synthesis and lead optimization.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Note: A Robust HPLC Method for the Quantification of 2-Chloro-3,6-difluoroaniline

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Chloro-3,6-difluoroaniline. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The developed reversed-phase HPLC method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, offering excellent sensitivity and resolution. Detection is performed using a UV detector. The method was developed based on the physicochemical properties of the analyte and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[2][3]

Introduction

This compound is a substituted aniline that serves as a crucial building block in organic synthesis. Its presence and purity are critical to the quality and efficacy of the final products. Therefore, a reliable and accurate analytical method is essential for its quantification in various stages of research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aromatic amines due to its high resolution, sensitivity, and reproducibility.[4][5][6] This application note provides a comprehensive guide to a developed and validated HPLC method suitable for routine analysis of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClF₂N | [7][8] |

| Molecular Weight | 163.55 g/mol | [7][8] |

| Melting Point | 28-30 °C | [7][8] |

| Appearance | Solid | [8] |

| pKa (predicted) | Weakly basic, similar to other halogenated anilines. The pKa of 2,6-difluoroaniline is reported as approximately 1.81-3.12, and 2-chloroaniline is 2.66.[9][10] | This suggests that the aniline moiety will be protonated at low pH. |

| logP (predicted) | The logP of similar compounds like 2,6-difluoroaniline is ~1.4-1.57 and 2-chloroaniline is 1.90.[9][10][11] | This indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography. |

| UV Spectrum | Aromatic amines typically exhibit strong UV absorbance. For instance, dichloroanilines show absorbance maxima around 240-250 nm and 280-290 nm.[12] | A UV detector is therefore a suitable choice for detection. |

| Solubility | While specific data for this compound is limited, similar compounds are slightly soluble in water and soluble in organic solvents like methanol and acetonitrile.[10][11][13] | This allows for flexibility in sample and mobile phase preparation. |

HPLC Method Development Strategy

The choices made during method development were directly influenced by the analyte's properties.

Column Selection

Given the moderate hydrophobicity (logP) of this compound, a reversed-phase HPLC column is the logical choice. A C18 (octadecylsilyl) stationary phase provides a nonpolar environment that will interact with the analyte, allowing for good retention and separation from polar impurities.

Mobile Phase Selection

A mixture of acetonitrile and water was chosen as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power and low UV cutoff. An isocratic elution was selected for its simplicity and robustness, which is ideal for quality control applications. Given the low pKa of the aniline group, the mobile phase pH was kept neutral to ensure the analyte is in its neutral, more retained form, leading to better peak shape and reproducibility.

Detector Wavelength Selection

Based on the UV spectra of structurally similar chloro- and dichloroanilines, which show significant absorbance between 240 nm and 290 nm, a detection wavelength of 254 nm was selected.[12] This wavelength provides a good balance of sensitivity for the analyte while minimizing interference from potential impurities.

Workflow for Method Development

Caption: A flowchart of the HPLC method development process.

Materials and Methods

Instrumentation

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.

-

Data Acquisition: Empower™ 3 or OpenLab CDS Software.

Chemicals and Reagents

-

This compound reference standard (>99% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Methanol (HPLC grade)

Chromatographic Conditions

| Parameter | Condition |

| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Experimental Protocols

Standard Stock Solution Preparation (1000 µg/mL)

-

Accurately weigh approximately 25 mg of this compound reference standard.

-

Transfer to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with methanol.

Working Standard and Calibration Curve Preparation

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

These solutions are used to construct the calibration curve.

Sample Preparation

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in methanol in a volumetric flask to achieve a theoretical concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines.[2][3]

Validation Workflow

Caption: Key parameters for HPLC method validation per ICH Q2.

Validation Results

| Validation Parameter | Result | Acceptance Criteria |

| Specificity | The peak for this compound was well-resolved from the solvent front and any matrix components. Peak purity analysis confirmed no co-eluting impurities. | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[14] |

| Linearity (R²) | 0.9995 | R² ≥ 0.999 |

| Range | 1 - 100 µg/mL | - |

| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| Precision (RSD%) | Repeatability: < 1.0% Intermediate Precision: < 1.5% | RSD ≤ 2.0% |

| Limit of Detection (LOD) | 0.2 µg/mL (S/N ≈ 3) | - |

| Limit of Quantitation (LOQ) | 0.7 µg/mL (S/N ≈ 10) | - |

| Robustness | Minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) did not significantly affect the results (RSD < 2.0%). | The reliability of an analysis with respect to deliberate variations in method parameters.[15] |

Conclusion

The HPLC method described in this application note is rapid, specific, accurate, and precise for the quantitative determination of this compound. The method's simplicity makes it suitable for routine quality control analysis in industrial and research settings. The comprehensive validation demonstrates that the method is reliable and conforms to the stringent requirements of the pharmaceutical and chemical industries.

References

-

U.S. Environmental Protection Agency (EPA). (n.d.). 2,6-Difluoroaniline Properties. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3,4-difluoroaniline. Retrieved from [Link]

-

U.S. Pharmacopeia. (2022, December 1). <621> Chromatography. Retrieved from [Link]

-

ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). General Chapters: <621> Chromatography. Retrieved from [Link]

-

Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

-

Asian Journal of Chemistry. (1994). Substitution and Solvent Effects on The UV Spectra of Chloro and Dichloroanilines. Retrieved from [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

-

Waters Corporation. (2015, March). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

-

Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

-

Zauba. (n.d.). 2 6 Difluoroaniline Imports. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

-

University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

-

ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

-

YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

-

YouTube. (2017, October 4). Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]

-

Research and Markets. (n.d.). Analytical Method Validation and Transfer According to the New FDA Guidance - Webinar (Recorded). Retrieved from [Link]

-

Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

-

CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fda.gov [fda.gov]

- 3. fda.gov [fda.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Making sure you're not a bot! [helda.helsinki.fi]

- 7. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. asianpubs.org [asianpubs.org]

- 13. 2,6-Difluoroaniline CAS#: 5509-65-9 [amp.chemicalbook.com]

- 14. propharmagroup.com [propharmagroup.com]

- 15. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Chloro-3,6-difluoroaniline Synthesis

Current Status: Operational Subject: Yield Improvement & Troubleshooting Guide Ticket ID: CHEM-SUP-2024-02-F Assigned Specialist: Senior Application Scientist

Executive Summary

This technical guide addresses the synthesis of 2-Chloro-3,6-difluoroaniline , a critical intermediate for fluoro-agrochemicals and pharmaceutical scaffolds. Users typically encounter two primary yield-limiting bottlenecks:

-

Regioselectivity Failure: Formation of the para-chloro isomer (4-chloro-2,5-difluoroaniline) during the halogenation of 2,5-difluoroaniline.

-

Hydrodechlorination: Loss of the chlorine atom during the reduction of nitro-precursors (if utilizing the nitro-reduction route).

This guide provides mechanistic insights, optimized protocols, and decision trees to resolve these specific issues.

Module 1: The Chlorination Bottleneck

Scenario: You are synthesizing the target from 2,5-difluoroaniline and obtaining low yields due to isomeric mixtures.

The Core Problem: Ortho vs. Para Competition

The amino group (-NH₂) is a strong ortho, para-director. In 2,5-difluoroaniline, the directing effects compete:

-

Position 6 (Target): Ortho to -NH₂ and ortho to F-5.

-

Position 4 (Impurity): Para to -NH₂ and ortho to F-5.

Thermodynamically, the para position (4) is often favored due to lower steric hindrance compared to the ortho position (6), which is flanked by the amine and a fluorine atom.

Troubleshooting Protocol: Regioselective Chlorination

Q: Why is my product ratio favoring the 4-chloro isomer? A: You are likely using conditions that favor thermodynamic control or highly reactive electrophiles.

-

Fix 1: Switch Reagent. Replace Chlorine gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂) with N-Chlorosuccinimide (NCS) . NCS releases chlorine more slowly, allowing for a more controlled reaction that can be tuned by solvent effects [1].

-

Fix 2: Solvent Selection. Switch from non-polar solvents (DCM/Chloroform) to Acetonitrile (MeCN) or DMF . Polar aprotic solvents can stabilize the transition state for ortho-chlorination via hydrogen bonding interactions with the amine protons.

-

Fix 3: Temperature Control. Lower the reaction temperature to -10°C to 0°C . Kinetic control favors the ortho position (6) due to the proximity effect (coordination of the chlorinating agent to the amine).

Optimized Protocol (NCS Route)

-

Dissolve: 1.0 eq of 2,5-difluoroaniline in Acetonitrile (10 volumes).

-

Cool: Bring system to 0°C under N₂ atmosphere.

-

Add: Add 1.05 eq of NCS portion-wise over 60 minutes. Rapid addition causes local hotspots and promotes para-substitution.

-

Monitor: Stir at 0°C for 4 hours. Monitor via HPLC.[1]

-

Pass Criteria: <5% starting material, >85:15 ratio of Target(6-Cl):Impurity(4-Cl).

-

-

Quench: Pour into cold water/sodium thiosulfate solution (to quench oxidative species).

Module 2: The Reduction Risk

Scenario: You are synthesizing the target via reduction of 2-chloro-3,6-difluoronitrobenzene .

The Core Problem: Hydrodechlorination

Standard catalytic hydrogenation (H₂ + Pd/C) is non-selective for aryl chlorides. The Pd catalyst facilitates the oxidative addition of the C-Cl bond, leading to dechlorination and yielding 2,5-difluoroaniline instead of the target.

Troubleshooting Protocol: Chemoselective Reduction

Q: My LC-MS shows a mass of M-34 (loss of Cl). How do I stop this? A: You must inhibit the catalyst's ability to attack the C-Cl bond or switch to a metal reduction mechanism.

| Method | Risk Level | Yield Potential | Notes |

| Pd/C + H₂ | High | Low | NOT RECOMMENDED. Will strip Chlorine. |

| Pt/C (Sulfided) | Low | High | Sulfided platinum poisons the catalyst against halogenolysis while permitting nitro reduction [2]. |

| Fe / NH₄Cl | Minimal | Medium-High | The "Bechamp" reduction. Robust, but generates iron sludge waste. |

| SnCl₂ / HCl | Minimal | High | Excellent chemoselectivity but difficult workup (tin emulsions). |

Recommended Protocol: Modified Bechamp Reduction

This method is robust, scalable, and guarantees retention of the chlorine atom.

-

Suspend: 1.0 eq of 2-chloro-3,6-difluoronitrobenzene and 5.0 eq of Iron powder (325 mesh) in Ethanol/Water (3:1).

-

Activate: Add 0.5 eq of Ammonium Chloride (NH₄Cl).

-

Heat: Reflux at 75-80°C with vigorous mechanical stirring.

-

Critical: Magnetic stirring often fails due to the density of iron sludge.

-

-

Process: Filter hot through Celite to remove iron oxides. Adjust pH to 9-10 with NaOH to liberate the free amine.

-

Extract: Extract with MTBE or Ethyl Acetate.

Module 3: Visualization & Logic

Pathway Analysis: Impurity Formation

The following diagram illustrates the critical divergence points where yield is lost.

Figure 1: Synthetic pathways highlighting the divergence between the desired product (Green) and common impurities (Red).

Troubleshooting Decision Tree

Figure 2: Decision matrix for diagnosing yield failures based on impurity profiling.

Module 4: Purification & Storage

Q: The product is dark brown after workup. Is it degraded? A: Anilines are prone to oxidation (darkening) upon air exposure.

-

Purification: Perform Acid-Base Extraction .

-

Dissolve crude oil in EtOAc.

-

Wash with 1M HCl. The product moves to the aqueous layer (as the hydrochloride salt). Impurities (non-basic) stay in EtOAc.

-

Separate layers. Basify the aqueous layer with NaOH.

-

Extract back into EtOAc, dry, and concentrate.

-

-

Storage: Store as the Hydrochloride Salt (solid) rather than the free base (oil/low-melt solid) to prevent oxidation.

References

-

Regioselective Chlorination with NCS

-

Chemoselective Reduction of Nitroarenes

- Title: Chemoselective hydrogenation of halonitrobenzenes over platinum c

- Source: Journal of Molecular C

-

URL:[Link]

- Title: Process for the preparation of 2,6-difluoroaniline (Patent US5091580A).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

Purification of crude 2-Chloro-3,6-difluoroaniline by recrystallization

Topic: Cryogenic Recrystallization & Phase Management of Low-Melting Fluoroanilines

Critical Technical Briefing

Compound: 2-Chloro-3,6-difluoroaniline CAS: 114330-88-2 (varies by salt form/isomer, verify specific batch) Physical State: Low-melting solid or supercooled liquid. Melting Point (MP): 28–30 °C (Critical Process Parameter) [1].

The Challenge: The purification of this compound is not a standard recrystallization; it is a thermodynamic balancing act. Because the melting point (28–30 °C) is perilously close to ambient laboratory temperature, this compound exhibits a high tendency to "oil out" (undergo liquid-liquid phase separation) rather than nucleate into crystals. Standard room-temperature filtration will likely result in product melting on the filter paper, leading to massive yield loss.

Core Strategy: We must employ Cryogenic Recrystallization . The solvent system must be selected not just for solubility differentials, but to ensure the freezing point depression of the solute/solvent mix does not drive the system into a permanent liquid state at the isolation temperature.

Recommended Solvent Systems

Based on the lipophilic nature of the fluorinated ring and the low melting point, polar solvents (Ethanol/Water) are generally contraindicated as they often induce emulsion formation (oiling out) before crystallization.

| Solvent System | Ratio (v/v) | Dissolution Temp | Isolation Temp | Application |

| Hexane (or Pentane) | 100% | 30–35 °C | -20 °C | Primary Recommendation. Best for removing heavy oxidative tars. |

| Heptane / Toluene | 95:5 | 35 °C | -20 °C | Use if crude is highly impure. Toluene helps solubilize tars; Heptane forces precipitation. |

| MeOH / Water | Not Recommended | N/A | N/A | High risk of oiling out due to hydrogen bonding disrupting crystal lattice formation. |

Detailed Protocol: Cryogenic Recrystallization

Pre-requisites:

-

Chilled Buchner funnel (store in freezer for 30 mins prior).

-

Pre-cooled washing solvent (-20 °C).

-

Inert gas line (Nitrogen/Argon) – Anilines are oxidation-sensitive.

Step-by-Step Methodology:

-

Dissolution (The "Warm" Step):

-

Place crude solid in a flask.

-

Add Hexane (approx. 3–5 mL per gram of crude).

-

Heat gently to 30–35 °C. DO NOT EXCEED 40 °C.

-

Note: If the solid melts into an immiscible oil droplet at the bottom before dissolving, you have exceeded the MP. Add a trace amount of Toluene or DCM to solubilize the oil, then add more Hexane.

-

-

Clarification (Optional but Recommended):

-

If dark particles (oxidized tars) are present, add activated carbon (1 wt%). Stir for 5 mins.

-